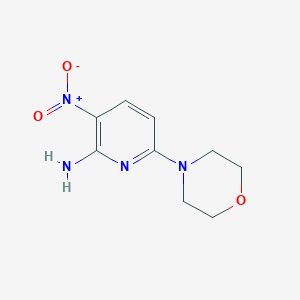

6-Morpholin-4-yl-3-nitro-2-pyridylamine

Overview

Description

6-Morpholin-4-yl-3-nitro-2-pyridylamine is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features a morpholine ring, a nitro group, and a pyridylamine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid, followed by the reaction with morpholine under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and subsequent morpholine substitution reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Morpholin-4-yl-3-nitro-2-pyridylamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylamine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of 6-Morpholin-4-yl-3-amino-2-pyridylamine.

Substitution: Formation of various substituted pyridylamine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Morpholin-4-yl-3-nitro-2-pyridylamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Morpholin-4-yl-3-nitro-2-pyridylamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and pyridylamine moiety contribute to the compound’s ability to bind to specific proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-3-nitropyridine

- 4-Morpholinopyridine

- 3-Nitro-4-morpholinopyridine

Uniqueness

6-Morpholin-4-yl-3-nitro-2-pyridylamine is unique due to the presence of both a morpholine ring and a nitro group on the pyridylamine scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

6-Morpholin-4-yl-3-nitro-2-pyridylamine (CAS No. 144435-16-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound consists of a morpholine ring, a nitro group, and a pyridylamine moiety. This unique structure allows it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. The nitro group can be reduced to an amine under specific conditions, which may enhance its biological activity.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Anticancer Properties : Preliminary studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines.

- Antimicrobial Activity : It has shown potential antimicrobial properties, although specific mechanisms and efficacy against different pathogens require further exploration.

The biological activity of this compound may involve:

- Target Interaction : The compound interacts with specific proteins or enzymes, modulating their activity. The morpholine ring enhances binding affinity to biological targets.

- Cellular Pathways : It may influence pathways related to apoptosis and cell cycle regulation, potentially inducing programmed cell death in cancer cells.

Anticancer Activity

A study evaluated the antiproliferative effects of various derivatives of pyridine compounds, including this compound. The results indicated that this compound could inhibit the growth of cancer cells at sub-micromolar concentrations (IC50 values ranging from 0.4 to 1.8 µM) in vitro .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 1.2 |

| This compound | SW620 | 0.7 |

Antimicrobial Activity

In another study focusing on the antimicrobial properties of related compounds, this compound showed moderate activity against certain bacterial strains, with a minimum inhibitory concentration (MIC) of approximately 32 µM against E. coli .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-3-nitropyridine | Nitro group | Moderate anticancer |

| 4-Morpholinopyridine | Morpholine ring | Antimicrobial |

| 3-Nitro-4-morpholinopyridine | Nitro and morpholine | Antiproliferative |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Morpholin-4-yl-3-nitro-2-pyridylamine, and how are impurities controlled?

The synthesis typically involves multi-step reactions, including condensation of morpholine with a nitro-substituted pyridine precursor. Key steps include controlling reaction temperature (e.g., 60–80°C) and pH to minimize side products like positional isomers. Purification often employs High-Performance Liquid Chromatography (HPLC) with reverse-phase columns to isolate the target compound from intermediates such as (6-Morpholin-4-ylpyridin-2-yl)methanamine derivatives . Impurity profiling via Nuclear Magnetic Resonance (NMR) and mass spectrometry ensures structural fidelity, particularly to distinguish between nitro group regiochemistry (e.g., 3-nitro vs. 5-nitro isomers) .

Q. How is the purity and stability of this compound validated in experimental settings?

Stability studies under varying temperatures (4°C, 25°C, and 40°C) and pH conditions (2–10) are conducted to assess degradation pathways. Analytical methods like UV-vis spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) monitor decomposition products, such as nitro-reduction byproducts (e.g., amine derivatives). Accelerated stability testing in acetonitrile or aqueous buffers identifies optimal storage conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assigns proton environments (e.g., morpholine ring protons at δ 3.6–3.8 ppm) and confirms nitro group placement via coupling patterns.

- FT-IR : Identifies nitro (N–O stretch at ~1520 cm⁻¹) and amine (N–H stretch at ~3350 cm⁻¹) functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C10H13N4O3) and detects isotopic patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position) influence reactivity and bioactivity?

Substituent positioning significantly alters electronic and steric properties. For example:

- The 3-nitro group in this compound enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution reactions.

- Comparatively, analogs like (6-Morpholin-4-ylpyridin-5-yl)methanamine show reduced reactivity due to steric hindrance from the morpholine moiety. Structure-Activity Relationship (SAR) studies using kinetic assays (e.g., fluorescence quenching) quantify these effects .

Q. What computational methods predict the binding interactions of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations model interactions with enzymes like kinases. The morpholine ring’s oxygen atoms participate in hydrogen bonding, while the nitro group stabilizes π-π stacking with aromatic residues. Free energy perturbation (FEP) simulations further refine binding affinity predictions .

Q. How are crystallographic data obtained for nitro-substituted pyridine derivatives, and what challenges arise?

Single-crystal X-ray diffraction using synchrotron radiation resolves nitro group orientation and hydrogen-bonding networks. Challenges include crystal twinning due to nitro group symmetry, which is mitigated by SHELXT for structure solution and SHELXL for refinement . For example, related compounds like 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone require anisotropic displacement parameter modeling to account for thermal motion .

Q. How do conflicting bioactivity data from different studies arise, and how are they resolved?

Discrepancies often stem from assay conditions (e.g., cell line variability, nitroreductase activity in cytotoxicity studies). Meta-analyses cross-reference IC50 values under standardized conditions (e.g., 72-hour incubations, 10% FBS media) and validate results via orthogonal assays like SPR (surface plasmon resonance) .

Q. Methodological Guidance

Q. What strategies optimize reaction yields in nitro-substituted heterocycle synthesis?

- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves nitro group introduction.

- Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 2 hours) and minimizes decomposition .

Q. How are intermediates tracked during multi-step synthesis?

Thin-Layer Chromatography (TLC) with UV-active tags (e.g., 254 nm) monitors reaction progress. LC-MS with electrospray ionization (ESI+) identifies intermediates via molecular ion peaks (e.g., [M+H]+ at m/z 253.1 for a key intermediate) .

Q. What protocols ensure reproducibility in biological assays involving this compound?

- Pre-treatment with antioxidants (e.g., ascorbic acid) prevents nitro group reduction in cell culture.

- Dose-response curves are generated using at least three independent replicates, with pIC50 values reported as mean ± SEM .

Properties

IUPAC Name |

6-morpholin-4-yl-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3/c10-9-7(13(14)15)1-2-8(11-9)12-3-5-16-6-4-12/h1-2H,3-6H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIFCWMHMGEUPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.